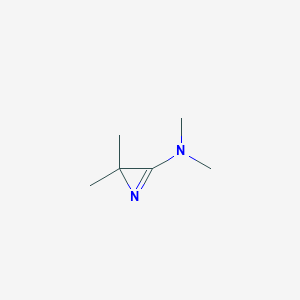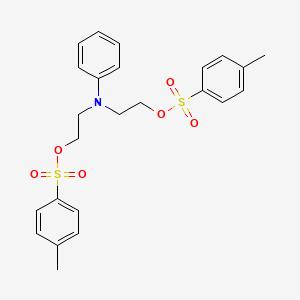
2-(Phenylimino)diethanol di-p-toluenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “NIOSH/KM2160000” is a chemical substance documented by the National Institute for Occupational Safety and Health (NIOSH). This compound is part of the NIOSH Manual of Analytical Methods (NMAM), which includes a collection of methods for sampling and analysis of contaminants in workplace air, and in the blood and urine of workers who are occupationally exposed .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation methods for “NIOSH/KM2160000” involve specific synthetic routes and reaction conditions. These methods are developed or adapted by NIOSH or its partners and evaluated according to established experimental protocols and performance criteria . The synthetic routes typically involve a series of chemical reactions under controlled conditions to ensure the purity and stability of the compound.
Industrial Production Methods: Industrial production methods for “NIOSH/KM2160000” are designed to scale up the synthesis process while maintaining the quality and consistency of the compound. These methods often involve the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to optimize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions: “NIOSH/KM2160000” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the compound’s application in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving “NIOSH/KM2160000” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of “NIOSH/KM2160000” depend on the specific reagents and conditions used. These products are typically analyzed using advanced analytical techniques to ensure their purity and structural integrity .
Aplicaciones Científicas De Investigación
“NIOSH/KM2160000” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is employed in studies related to cellular processes and biochemical pathways. In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. In industry, it is utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of “NIOSH/KM2160000” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular functions and biochemical processes. The detailed molecular mechanisms are studied using various experimental techniques to understand how the compound influences biological systems .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to “NIOSH/KM2160000” include other chemicals documented in the NIOSH Manual of Analytical Methods. These compounds share similar structural features and chemical properties, making them useful for comparative studies.
Uniqueness: The uniqueness of “NIOSH/KM2160000” lies in its specific applications and the detailed analytical methods developed for its detection and analysis. Compared to other similar compounds, “NIOSH/KM2160000” may have distinct reactivity patterns and applications in different scientific fields .
Conclusion
“NIOSH/KM2160000” is a versatile compound with significant applications in various scientific disciplines. Its detailed preparation methods, chemical reactions, and mechanism of action make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
3590-12-3 |
|---|---|
Fórmula molecular |
C24H27NO6S2 |
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
2-[N-[2-(4-methylphenyl)sulfonyloxyethyl]anilino]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H27NO6S2/c1-20-8-12-23(13-9-20)32(26,27)30-18-16-25(22-6-4-3-5-7-22)17-19-31-33(28,29)24-14-10-21(2)11-15-24/h3-15H,16-19H2,1-2H3 |
Clave InChI |
CATMAHFPKNTCAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCN(CCOS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


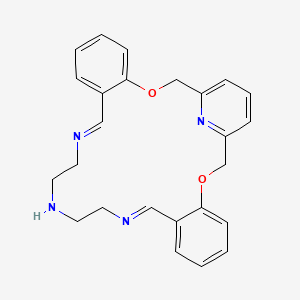
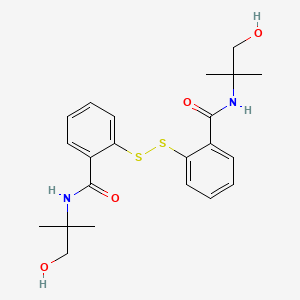
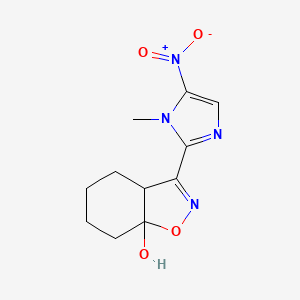
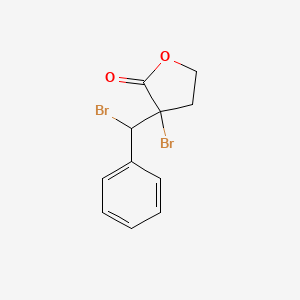
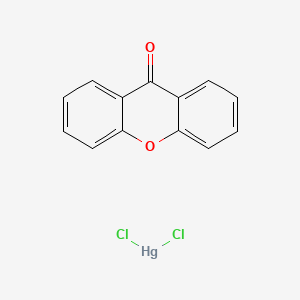
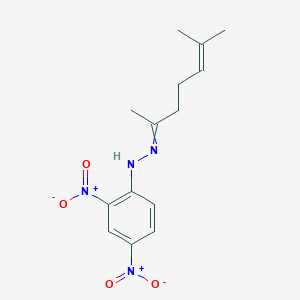

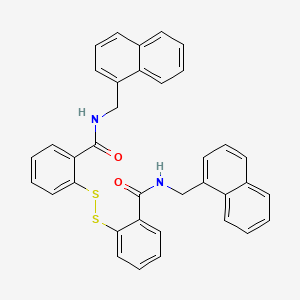
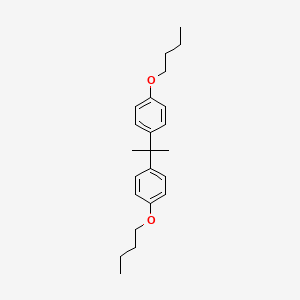

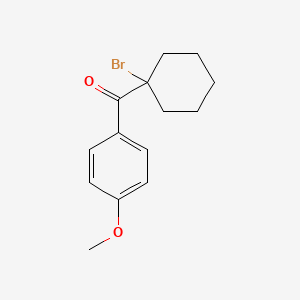
![5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12802432.png)
